6-(4-Ethoxyphenyl)-5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
6-(4-Ethoxyphenyl)-5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological and pharmaceutical properties, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 6-(4-Ethoxyphenyl)-5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step reactions. One common method includes the reaction of 6-bromoquinazolinones with aryl or alkyl amines and thiols in the presence of a palladium acetate (Pd(OAc)2) and Xantphos system under Buchwald–Hartwig-type reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-(4-Ethoxyphenyl)-5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles like amines or thiols.
Scientific Research Applications
6-(4-Ethoxyphenyl)-5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential in biological assays, particularly in anticancer research.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-Ethoxyphenyl)-5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . They may also act as apoptosis inducers, triggering programmed cell death in cancer cells .
Comparison with Similar Compounds
Similar compounds to 6-(4-Ethoxyphenyl)-5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline include other quinazoline derivatives such as:
2-Chloromethyl-4-methyl-quinazoline: Synthesized by the reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous conditions.
6-Bromoquinazolinones: Used as intermediates in the synthesis of various quinazoline derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H23N3O |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-5-ethyl-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C24H23N3O/c1-3-26-21-11-7-5-9-19(21)23-25-20-10-6-8-12-22(20)27(23)24(26)17-13-15-18(16-14-17)28-4-2/h5-16,24H,3-4H2,1-2H3 |
InChI Key |
WDECPZMLABWVLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=C(C=C5)OCC |
Origin of Product |
United States |
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